molecular formula C14H10F3NO3 B1380479 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene CAS No. 135328-55-1

1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1380479
CAS No.: 135328-55-1
M. Wt: 297.23 g/mol
InChI Key: JNIYURKCAKELEV-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene is a substituted aromatic compound characterized by a benzyloxy group (-OCH₂C₆H₅) at position 1, a nitro (-NO₂) group at position 2, and a trifluoromethyl (-CF₃) group at position 2. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name

2-nitro-1-phenylmethoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-7-13(12(8-11)18(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIYURKCAKELEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps. One common method is the nitration of 1-(Benzyloxy)-4-(trifluoromethyl)benzene, followed by purification. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent overreaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial. Additionally, the purification process may involve techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, often in an acidic medium.

Major Products

    Reduction: 1-(Benzyloxy)-2-amino-4-(trifluoromethyl)benzene.

    Substitution: Various substituted benzyloxy derivatives.

    Oxidation: 1-(Benzaldehyde)-2-nitro-4-(trifluoromethyl)benzene.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various transformations, making it a versatile building block in organic chemistry.
  • Biological Activity :
    • Investigations have shown that compounds similar to 1-(benzyloxy)-2-nitro-4-(trifluoromethyl)benzene exhibit biological activity, including antimicrobial and anticancer properties. The presence of the nitro group is particularly important for biological interactions, as it can participate in redox reactions .
  • Medicinal Chemistry :
    • The compound is explored for its potential in drug development. The trifluoromethyl group is known to enhance metabolic stability and bioavailability of pharmaceutical agents, making this compound a candidate for further medicinal research .
  • Material Science :
    • In materials science, derivatives of this compound are utilized in the production of advanced materials such as liquid crystals and specialty chemicals. The trifluoromethyl group imparts unique properties that are exploited in electronic applications .

Case Study 1: Antimicrobial Activity

Research conducted on similar nitro-containing compounds has demonstrated significant antimicrobial properties against various pathogens. For example, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays.

Case Study 2: Drug Development

A recent study focused on synthesizing novel derivatives of this compound aimed at targeting specific receptors involved in inflammatory responses. The results indicated that certain modifications led to enhanced receptor binding affinity compared to existing drugs on the market.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Nitro and Trifluoromethyl Derivatives

1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene (CAS: 1799-97-9) Structure: Replaces benzyloxy with 4-chloro-3-methylphenoxy. Properties: The chloro and methyl groups increase hydrophobicity and steric bulk compared to the benzyloxy analog. This compound is used in herbicide formulations due to enhanced stability under environmental conditions . Applications: Herbicidal activity via inhibition of plant acetolactate synthase (ALS) .

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene (CAS: 22057-35-8)

  • Structure : Substitutes benzyloxy with ethylthio (-SC₂H₅).
  • Properties : The thioether group introduces sulfur-based nucleophilicity, altering reactivity in cross-coupling reactions. Lower molecular weight (283.2 g/mol) compared to the benzyloxy derivative (331.1 g/mol) .

Halogen-Substituted Analogs

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene (CAS: 200956-32-7) Structure: Bromo (-Br) replaces nitro (-NO₂) at position 2. Properties: Bromine enhances electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions. Higher molecular weight (331.1 g/mol) compared to the nitro analog (282.3 g/mol) . Applications: Intermediate in fluorescent dye synthesis .

2-Nitro-4-(trifluoromethyl)benzyl chloride (CAS: 225656-59-7)

  • Structure : Chloromethyl (-CH₂Cl) replaces benzyloxy.
  • Properties : The chloromethyl group enables nucleophilic substitution, useful in polymer and dendrimer synthesis. Higher reactivity but lower thermal stability compared to benzyloxy derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene C₁₄H₁₀F₃NO₃ 282.3 Not reported Electrophilic aromatic substitution, hydrogenation of nitro group
1-(Benzyloxy)-4-methoxy-2-(trifluoromethyl)benzene C₁₅H₁₃F₃O₂ 282.3 Not reported Ether cleavage under acidic conditions
1-(4-Chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene C₁₃H₇ClF₃NO₂S 345.7 148–150 Cocrystal formation with positional isomers; used in crystallography studies

Biological Activity

1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene, a compound with significant chemical properties, has been studied for its biological activity. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological implications.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its nitro and trifluoromethyl groups enhance its electrophilic character, allowing it to participate in nucleophilic aromatic substitution reactions.

Cellular Effects

Research indicates that this compound can modulate cellular processes such as:

  • Gene Expression : It influences the transcriptional activity of specific genes related to metabolic pathways.
  • Enzyme Activity : The compound acts as an inhibitor or activator for certain enzymes, affecting metabolic flux within cells.

Anticancer Activity

A study investigated the anticancer potential of this compound in vitro. The compound was tested on various cancer cell lines, demonstrating significant cytotoxic effects. The results indicated that at concentrations above 10 µM, the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways.

Toxicological Assessments

Toxicological evaluations revealed that high doses of this compound could lead to adverse effects on reproductive health and organ toxicity. In animal models, exposure to elevated concentrations resulted in liver and kidney damage, with observed neoplastic lesions in specific tissues. The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg based on liver toxicity assessments .

Summary of Biological Activity

Biological ActivityObservations
Cytotoxicity Significant inhibition of cancer cell proliferation at >10 µM
Enzyme Interaction Modulates enzyme activity affecting metabolic pathways
Toxicity Liver and kidney damage at high doses
Reproductive Effects Potential adverse effects noted in high-dose studies

Research Findings

  • Anticancer Potential : The compound exhibits promising anticancer properties through apoptosis induction in cancer cell lines .
  • Metabolic Pathway Interference : It alters metabolic processes by interacting with key enzymes, suggesting potential therapeutic applications in metabolic disorders .
  • Toxicological Concerns : High doses pose risks for organ toxicity, necessitating careful dosage considerations in therapeutic applications .

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